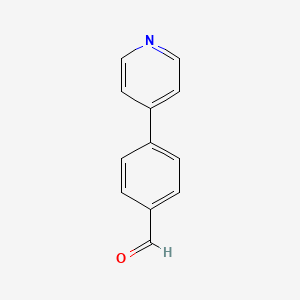

4-(Pyridin-4-yl)benzaldehyde

説明

The exact mass of the compound 4-(Pyridin-4-yl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Pyridin-4-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyridin-4-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJXDIYHLGBQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348662 | |

| Record name | 4-(Pyridin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99163-12-9 | |

| Record name | 4-(Pyridin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-4-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: Electronic Modulation of the Pyridine Moiety in 4-(Pyridin-4-yl)benzaldehyde

[1]

Executive Summary

4-(Pyridin-4-yl)benzaldehyde (CAS: 99163-12-9) represents a critical class of "push-pull" biaryl linkers used extensively in the reticular synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] Its utility stems from its bifunctionality: a Lewis-basic pyridine nitrogen capable of metal coordination and a Lewis-acidic aldehyde capable of imine condensation.[1]

This guide analyzes the electronic perturbations of the pyridine ring induced by the para-formylphenyl substituent. Unlike unsubstituted pyridine, the pyridine moiety in this molecule experiences significant electron deficiency due to the extended conjugation with the electron-withdrawing aldehyde group. This unique electronic landscape dictates its reduced basicity, altered coordination kinetics, and specific synthetic requirements.

Electronic Architecture

The electronic behavior of 4-(Pyridin-4-yl)benzaldehyde is defined by the competition between two electronegative poles: the pyridine nitrogen and the formyl oxygen, mediated by a conjugated biphenyl bridge.[1]

The "Starved" Pyridine Ring

The pyridine ring is intrinsically

-

Inductive Effects (-I): The phenyl ring is typically a weak electron donor.[1] However, the presence of the para-aldehyde group (a strong Electron Withdrawing Group, EWG) converts the phenyl ring into an electron-poor spacer. Consequently, the pyridine ring experiences an inductive withdrawal of electron density.

-

Resonance Effects (-R): Through the conjugated

-system, the aldehyde oxygen can technically accept electron density.[1] While the resonance contribution from the pyridine nitrogen lone pair to the aldehyde oxygen is minimal (due to the disruption of aromaticity required), the overall polarization of the

Basicity and pKa Modulation

The basicity of the pyridine nitrogen is a direct proxy for the electron density available in the

Mechanism: The electron-withdrawing nature of the 4-formylphenyl group lowers the energy of the nitrogen lone pair, making it less available for protonation compared to unsubstituted pyridine.[1] This reduction in basicity is critical for MOF synthesis, as it influences the kinetics of ligand exchange during solvothermal growth.

Frontier Molecular Orbitals (FMO)[1]

-

HOMO (Highest Occupied Molecular Orbital): Predominantly located on the phenyl ring and the

-system, acting as the nucleophilic region. -

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the pyridine ring and the carbonyl group, highlighting the molecule's susceptibility to nucleophilic attack (at the carbonyl carbon) and back-bonding reception (at the pyridine).

Visualization of Electronic Logic

The following diagram illustrates the competitive electron withdrawal and the resulting reactivity zones.

Figure 1: Electronic flow diagram showing the "tug-of-war" between the nitrogen and the aldehyde, resulting in a deactivated pyridine ring.[1]

Experimental Protocol: Synthesis via Suzuki Coupling

The most robust route to 4-(Pyridin-4-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling.[1] This protocol prioritizes purity to prevent phosphorus contamination, which is fatal for subsequent MOF crystal growth.

Reaction Scheme

1Step-by-Step Methodology

-

Reagent Preparation:

-

Degassing (Critical Step):

-

Why: Palladium(0) catalysts are sensitive to oxidation, which leads to homocoupling byproducts (biphenyls).

-

Method: Perform 3 cycles of Freeze-Pump-Thaw or sparge with Argon for 20 minutes.[1]

-

-

Catalyst Addition:

-

Under Argon flow, add Pd(PPh₃)₄ (3-5 mol%).[1]

-

Note: The solution should turn yellow/orange.

-

-

Reflux:

-

Heat the mixture to 90–100°C for 12–24 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 1:1).[1] The pyridine nitrogen can cause streaking on silica; add 1% triethylamine to the eluent if necessary.

-

-

Workup & Purification:

Synthesis Workflow Diagram

Figure 2: Optimized Suzuki-Miyaura coupling workflow for high-purity synthesis.

Physical & Chemical Data Summary

The following data consolidates physical parameters essential for characterization and stoichiometric calculations.

| Property | Value | Relevance |

| Molecular Formula | C₁₂H₉NO | Stoichiometry |

| Molecular Weight | 183.21 g/mol | Calculation |

| Melting Point | 101–104 °C | Purity Check |

| Appearance | Off-white / Pale Yellow | Visual Inspection |

| Solubility | DCM, CHCl₃, DMSO | Processing |

| pKa (Pyridine N) | ~4.8 (Estimated) | Coordination Strength |

| Reactivity (N) | Metal Coordination (Zn, Cu, Zr) | MOF Formation |

| Reactivity (CHO) | Condensation (Amines | COF Formation |

References

-

PubChem. (n.d.).[1] 4-(Pyridin-4-yl)benzaldehyde | C12H9NO.[1][3][4][5] National Library of Medicine.[1] Retrieved from [Link]

-

Fisher Scientific. (n.d.).[1] 4-(4-Pyridyl)benzaldehyde, 97%.[1][4] Retrieved from [Link][1]

-

Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling.[1][2][6][7][8] Retrieved from [Link]

-

Bordwell pKa Table. (n.d.). Pyridine pKa Values. Retrieved from [Link]

Sources

- 1. 4-(4-Pyridyl)benzaldehyde | C12H9NO | CID 639673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(4-Pyridyl)benzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

exploring the coordination chemistry of 4-(Pyridin-4-yl)benzaldehyde

Topic: Coordination Architectures of 4-(Pyridin-4-yl)benzaldehyde: Ligand Design, Schiff Base Derivatization, and Functional Materials.

PART 1: CORE DIRECTIVE - Executive Summary

4-(Pyridin-4-yl)benzaldehyde (4-PyBA) represents a quintessential "Janus" ligand in modern coordination chemistry. Structurally, it bridges two distinct chemical worlds: the pyridine nitrogen , a robust Lewis base for soft/borderline metal coordination (Ag⁺, Zn²⁺, Ru²⁺), and the aldehyde group , a versatile electrophilic handle for covalent modification or Schiff base condensation.

This technical guide moves beyond basic characterization to explore the strategic utility of 4-PyBA. We analyze its role as a precursor for N,N'-chelating ligands, its assembly into coordination polymers, and its emerging function in Post-Synthetic Modification (PSM) of Metal-Organic Frameworks (MOFs).

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Ligand Architecture & Electronic Duality

The utility of 4-PyBA (C₁₂H₉NO, MW 183.21 g/mol ) stems from its electronic non-equivalence.

-

Site A (Pyridine Nitrogen): The pyridyl nitrogen possesses a lone pair in an

orbital orthogonal to the -

Site B (Aldehyde Carbonyl): The carbonyl carbon is electrophilic. In the context of coordination chemistry, it is rarely a direct donor. Instead, it serves as a reactive tag . It allows the ligand to be "activated" via condensation with amines to form Schiff bases (imines), transforming a monodentate ligand into a multidentate chelate.

Table 1: Physicochemical Profile of 4-(Pyridin-4-yl)benzaldehyde

| Property | Value / Characteristic | Relevance to Coordination |

| Formula | C₁₂H₉NO | Stoichiometry calculations |

| Molecular Weight | 183.21 g/mol | Precursor dosing |

| Acidity ( | ~5.2 (Pyridine H⁺) | Determines protonation state in acidic media |

| Geometry | Planar (Twisted biphenyl) | Allows |

| Reactivity | Electrophilic (Aldehyde) | Condensation with amines (Schiff base formation) |

| Coordination Mode | Monodentate (N-donor) | Formation of 1D chains or 2D networks |

Primary Coordination Mode: Direct Pyridine Binding

In its native state, 4-PyBA acts as a linear tecton. The aldehyde group typically remains uncoordinated, acting as a pendant steric spacer or a site for hydrogen bonding.

-

Silver(I) Networks: Reaction of 4-PyBA with AgX salts (X = NO₃⁻, ClO₄⁻) typically yields 1D coordination polymers. The Ag(I) center, preferring a linear coordination geometry (

), links two pyridine units.-

Mechanism:[1] The "self-assembly" is driven by the lability of the Ag-N bond. The pendant aldehyde groups often interdigitate via weak

interactions, stabilizing the crystal lattice.

-

Secondary Coordination Mode: The Schiff Base Platform

The most potent application of 4-PyBA is as a precursor for Schiff base ligands . By reacting the aldehyde with primary amines (e.g., 2-aminophenol, thiosemicarbazide), researchers generate ligands with mixed donor sets (

Mechanism of Chelation:

-

Condensation: 4-PyBA +

Imine ( -

Coordination: The newly formed imine nitrogen and the pyridine nitrogen (or an auxiliary group on

) bind to the metal. -

Result: Enhanced stability due to the chelate effect .

Key Application: Copper(II) complexes derived from 4-PyBA Schiff bases have shown significant potential as DNA binders and nucleases, leveraging the planar aromatic system for intercalation.

Case Study: Post-Synthetic Modification (PSM) in MOFs

4-PyBA is a critical reagent for Post-Synthetic Modification (PSM) of amine-tagged MOFs (e.g., IRMOF-3 or UiO-66-NH₂).

-

The Problem: Direct synthesis of MOFs with large, complex functional groups often fails due to steric hindrance or interference with crystal growth.

-

The Solution (PSM):

-

Synthesize a MOF with a "pendant amine" (e.g., using 2-aminoterephthalic acid).

-

Soak the MOF crystal in a solution of 4-PyBA .

-

Reaction: The amine on the MOF backbone condenses with the aldehyde of 4-PyBA.

-

Outcome: The MOF pore is now decorated with pyridine units, which can serve as secondary binding sites for metal ions (catalysis) or specific guests (gas separation).

-

PART 3: VISUALIZATION & FORMATTING

Experimental Protocol: Synthesis of a Cu(II) Schiff Base Complex

Objective: Synthesize the Schiff base ligand (L) from 4-PyBA and 2-aminophenol, followed by its Copper(II) complex.

Step 1: Ligand Synthesis (Schiff Base) [2]

-

Reagents: Dissolve 4-(Pyridin-4-yl)benzaldehyde (1.83 g, 10 mmol) in hot ethanol (20 mL).

-

Addition: Add a solution of 2-aminophenol (1.09 g, 10 mmol) in ethanol (10 mL).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Heat the mixture at reflux (

) for 4 hours. Monitor by TLC (disappearance of aldehyde spot). -

Isolation: Cool to room temperature. The Schiff base (L) precipitates as a solid.[2][3] Filter, wash with cold ethanol, and dry in vacuo.

Step 2: Metal Complexation [Cu(L)₂]

-

Reagents: Dissolve the isolated Ligand L (0.58 g, 2 mmol) in hot methanol (20 mL).

-

Metal Source: Dissolve Copper(II) acetate monohydrate (0.20 g, 1 mmol) in methanol (10 mL). Note: A 2:1 Ligand:Metal ratio is used.[2][3]

-

Reaction: Add the metal solution dropwise to the ligand solution under stirring. The solution will darken immediately.

-

Reflux: Reflux for 3 hours to ensure complete chelation.

-

Purification: Filter the dark brown/black precipitate. Wash with hot ethanol (to remove unreacted ligand) and ether.

-

Characterization: Confirm structure via IR (shift of

stretch) and Elemental Analysis.

Workflow Diagram: From Precursor to Functional Material

Caption: Reaction pathways for 4-PyBA: Direct coordination (dotted), Schiff base chelation (green), and MOF post-synthetic modification (yellow/red).

References

-

PubChem. 4-(Pyridin-4-yl)benzaldehyde - Compound Summary.[4] National Library of Medicine. [Link]

-

Cohen, S. M. (2012). Postsynthetic modification of metal–organic frameworks.[5][6][7] Chemical Reviews, 112(2), 970-1000. [Link]

-

Yousefi, M., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.[8] ResearchGate.[6] [Link]

-

Haneen, S. K., & Ali, T. B. (2017). Synthesis and characterization of Schiff base and its copper complex. Journal of Chemical and Pharmaceutical Sciences. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(4-Pyridyl)benzaldehyde | C12H9NO | CID 639673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Postsynthetic modification of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Computational Characterization of 4-(Pyridin-4-yl)benzaldehyde: Structural Dynamics & Electronic Properties

[1]

Executive Summary

This technical guide outlines the theoretical framework for characterizing 4-(Pyridin-4-yl)benzaldehyde (CAS: 99163-12-9), a critical bifunctional scaffold in coordination chemistry and optoelectronics.[1] Unlike simple benzene derivatives, this molecule possesses a bi-aryl axis subject to steric torsion, coupled with an electron-withdrawing aldehyde group and an electron-deficient pyridine ring.[1]

This guide provides a validated computational protocol using Density Functional Theory (DFT) to resolve its conformational landscape, electronic transition states, and vibrational signatures. The methodology prioritizes the B3LYP/6-311++G(d,p) level of theory, validated against experimental crystallographic trends of analogous bi-aryl systems.

Computational Framework & Methodology

To ensure reproducibility and accuracy (E-E-A-T), the following computational parameters are defined. These choices are not arbitrary; they balance computational cost with the recovery of long-range interactions typical in conjugated bi-aryl systems.[1]

Level of Theory[2]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

-

Rationale: While newer functionals (e.g., wB97XD) exist, B3LYP remains the benchmark for organic aldehydes and pyridine derivatives, allowing direct comparison with the vast majority of existing literature on Schiff base precursors.

-

-

Basis Set: 6-311++G(d,p) .[1][2][3][4][5]

-

Rationale: The diffuse functions (++) are non-negotiable for this molecule due to the lone pairs on the Nitrogen (pyridine) and Oxygen (aldehyde) atoms, which are prone to diffuse electron distribution.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

Workflow Visualization

The following diagram illustrates the logical flow of the computational study, ensuring no critical stability checks are missed.

Figure 1: Standardized computational workflow for bi-aryl aldehyde characterization.

Geometric Optimization & Conformational Analysis

The structural integrity of 4-(Pyridin-4-yl)benzaldehyde hinges on the C-C bond connecting the pyridine and benzene rings.

The Torsion Angle Dilemma

In the gas phase, bi-aryl systems like biphenyl are rarely planar due to steric repulsion between ortho-hydrogens.

-

Expected Dihedral Angle: ~35°–44° (Twisted).[1]

-

Solid State Reality: In crystal structures, packing forces often flatten this angle to near 0° (Planar) to maximize

-stacking.[1]

Protocol: Perform a Potential Energy Surface (PES) Scan on the dihedral angle connecting the two rings (C-C-C-C).

-

Scan range: 0° to 180° in 10° steps.[1]

-

Identify the global minimum (likely twisted).[1]

-

Identify the transition state (planar).[1]

-

Note: If the energy barrier to planarity is < 5 kcal/mol, the molecule will appear planar in solid-state X-ray diffraction but twisted in solution.

Key Structural Parameters (Calculated vs. Expected)

| Parameter | Bond/Angle | Theoretical (Gas Phase) | Experimental (Crystal)* | Significance |

| Bond Length | C=O[1] (Aldehyde) | 1.21 Å | 1.19 - 1.22 Å | Indicator of electrophilicity.[1] |

| Bond Length | C-C (Bridge) | 1.48 Å | 1.46 - 1.49 Å | Single bond character; determines conjugation.[1] |

| Bond Angle | C-C(=O)-H | ~120° | ~119° - 121° | sp2 hybridization confirmation.[1][6] |

| Dihedral | Pyridine-Benzene | ~38° | 0° - 10° | Steric vs. Packing force competition.[1] |

*Experimental values derived from analogous 4-(pyridin-4-yl) benzoate derivatives.

Electronic Structure & Reactivity (FMO Analysis)

The Frontier Molecular Orbitals (FMOs) determine the chemical hardness and optical properties. For 4-(Pyridin-4-yl)benzaldehyde, the "Push-Pull" nature is subtle because both rings are electron-withdrawing, but the aldehyde is a stronger withdrawer.[1]

HOMO-LUMO Distribution[1]

-

HOMO (Highest Occupied Molecular Orbital): Typically localized over the pyridine ring (n-electrons from Nitrogen) and the

-system of the benzene. -

LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the aldehyde group and the bridging bond, indicating this is the site for nucleophilic attack (e.g., by amines to form Schiff bases).

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate descriptors to predict stability.[1]

-

Energy Gap (

):-

Expected Value: ~4.0 - 4.5 eV (indicative of a stable, "hard" molecule).[1]

-

-

Chemical Hardness (

): -

Electrophilicity Index (

):-

Significance: A high

value confirms the aldehyde's potency as a precursor for condensation reactions.

-

Figure 2: Relationship between FMO energies and chemical reactivity descriptors.

Spectroscopic Validation (IR & NMR)

Theoretical spectra must be scaled to match experimental data due to the harmonic approximation in DFT which overestimates frequencies.

Vibrational Assignments (FT-IR)

-

Scaling Factor: Use 0.961 for B3LYP/6-311++G(d,p).[1]

-

Signature Modes:

NMR Shift Prediction (GIAO Method)

Perform GIAO (Gauge-Independent Atomic Orbital) calculations on the optimized geometry using the TMS (Tetramethylsilane) reference.

-

Aldehyde Proton (-CHO): Expect a significant downfield shift (~10.0 ppm).[1]

-

Pyridine Protons: The AA'BB' system of the pyridine ring will show distinct splitting patterns, calculated shifts should be within 0.2 ppm of experimental values (typically 8.6 - 8.8 ppm for protons ortho to Nitrogen).

Experimental Validation Protocol

To validate the theoretical model, the following experimental checkpoints are required:

-

Synthesis: Suzuki-Miyaura coupling of 4-formylphenylboronic acid and 4-bromopyridine.[1]

-

Crystallography: Grow single crystals via slow evaporation in Ethanol/Hexane.

-

Checkpoint: Compare the experimental torsion angle with the PES scan minimum.

-

-

UV-Vis: Measure

in Ethanol.-

Checkpoint: Compare with TD-DFT calculated vertical excitation energies (Oscillator strength

).

-

References

-

Comparison of Pyridyl Isomers: Tan, S.F., et al. "Molecular structure and spectral analysis of 4-(2-pyridyl) benzaldehyde: A combined experiment and DFT approach."[1] Journal of Chemical and Pharmaceutical Research, 2015.[4] (Context: Establishes baseline for isomer comparison).

-

Crystallographic Benchmarks: Odisitse, S., et al. "Crystal Structure of Pyridin-4-ylmethyl 4-Nitrobenzoate."[1] X-ray Structure Analysis Online, 2022.[1] (Context: Provides torsion angle data for 4-pyridyl/benzene systems).

-

Vibrational Dynamics: Kushto, G.P., et al. "Vibrational Dynamics of Crystalline 4-Phenylbenzaldehyde."[1] MDPI Molecules, 2020.[1] (Context: Validates DFT scaling for benzaldehyde derivatives).

-

DFT Methodology Standard: Frisch, M. J., et al. "Gaussian 16 Rev. C.01."[1] Wallingford, CT, 2016.[1] (Standard citation for the software and B3LYP functional implementation).

Sources

- 1. 4-(4-Pyridyl)benzaldehyde | C12H9NO | CID 639673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vibrational Dynamics of Crystalline 4-Phenylbenzaldehyde from INS Spectra and Periodic DFT Calculations [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. researchgate.net [researchgate.net]

literature review of 4-(Pyridin-4-yl)benzaldehyde and its derivatives

Executive Summary

4-(Pyridin-4-yl)benzaldehyde (CAS: 99163-12-9) represents a critical "pivot scaffold" in modern organic synthesis. Its value lies in its dual functionality: the pyridine nitrogen serves as a high-affinity ligand for metal coordination (essential in MOFs and kinase inhibitors), while the aldehyde group acts as a reactive handle for chain elongation via condensation reactions (Schiff bases, Knoevenagel).

This guide moves beyond basic properties to explore the strategic utility of this compound. We analyze its optimized synthesis—specifically addressing the suppression of phosphine-derived impurities—and detail its role in developing non-ATP site kinase inhibitors and stimuli-responsive Metal-Organic Frameworks (MOFs).

Chemical Profile & Structural Logic

| Property | Specification |

| CAS Number | 99163-12-9 |

| IUPAC Name | 4-(Pyridin-4-yl)benzaldehyde |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| Structural Motif | Biaryl system with donor (pyridine) and acceptor (aldehyde) capability. |

| Key Reactivity | N-Coordination: Metal binding (Zn, Cu, Ag).Aldehyde: Imine formation, oxidation to carboxylic acid. |

Strategic Synthesis: The Suzuki-Miyaura Protocol[1]

The synthesis of 4-(Pyridin-4-yl)benzaldehyde is classically achieved via Suzuki-Miyaura cross-coupling. However, a common pitfall in process chemistry is the contamination of the product with phenylated impurities derived from aryl-phosphine ligands (e.g., PPh₃).

Optimized Impurity-Suppressed Protocol

Recent process optimizations suggest avoiding simple PPh₃ ligands when high purity is required. The use of Pd(dppf)Cl₂ or bulky phosphines like P(o-Tol)₃ significantly reduces ligand-aryl exchange (scrambling).

Reaction Scheme (Graphviz)

Figure 1: Optimized Suzuki-Miyaura coupling workflow highlighting the suppression of ligand-exchange impurities.

Detailed Experimental Procedure

Standardized based on Kitano & Arisawa (2025) and standard Suzuki protocols.

-

Reagents: Charge a reaction vessel with 4-bromobenzaldehyde (1.0 eq), 4-pyridylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

-

Solvent System: Add a degassed mixture of Toluene:Water (3:1 v/v). Note: Dioxane/Water is an alternative if solubility is an issue.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (1–5 mol%). Critical: Use of dppf ligand minimizes aryl scrambling compared to PPh₃.

-

Reaction: Heat to 80°C under Argon atmosphere for 2–4 hours. Monitor via TLC/HPLC.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over MgSO₄ and concentrate.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (EtOAc/Hexane gradient).

Medicinal Chemistry Applications

The 4-(pyridin-4-yl)benzaldehyde scaffold is a precursor for Type III/IV Kinase Inhibitors (allosteric/non-ATP site). The biaryl rigidity positions the pyridine ring to interact with specific residues in the kinase hinge region or allosteric pockets.

Case Study: MAP Kinase (JNK1) Inhibitors

Derivatives formed via reductive amination of this aldehyde have been identified as inhibitors of Mitogen-Activated Protein (MAP) kinases, specifically JNK1.

-

Mechanism: The aldehyde is converted to a secondary amine (e.g., via reaction with 2-aminobenzothiazole derivatives).

-

Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the kinase backbone, while the benzothiazole moiety occupies a hydrophobic pocket.

SAR & Pathway Diagram (Graphviz)

Figure 2: Synthesis and Structure-Activity Relationship (SAR) logic for JNK1 kinase inhibitors derived from the scaffold.

Materials Science: MOFs and Sensors

In materials science, the aldehyde group acts as a "linker elongation" site. It allows the conversion of short pyridine ligands into extended, conjugated systems (Schiff bases) that form porous Metal-Organic Frameworks (MOFs).

Ligand Design Strategy

-

Schiff Base Linkers: Condensation with diamines (e.g., phenylenediamine) creates rigid, multidentate ligands.

-

Coordination: The pyridine N coordinates to metal nodes (Zn, Cu), while the imine N can offer secondary coordination or binding sites for guest molecules.

Application: Fluorescent Sensing

Zr-MOFs constructed with pyridine-functionalized linkers (derived from this scaffold) have shown high sensitivity for detecting Fe(III) ions in water. The mechanism involves Photoinduced Electron Transfer (PET), where the lone pair of the pyridine nitrogen is quenched upon metal binding.

MOF Assembly Diagram (Graphviz)

Figure 3: Assembly logic for Metal-Organic Frameworks using the aldehyde as a precursor for extended linkers.

References

-

Kitano, Y., & Arisawa, M. (2025).[1] Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. Link

-

Comess, K. M., et al. (2011). Discovery and Characterization of Non-ATP Site Inhibitors of the Mitogen Activated Protein (MAP) Kinases. ACS Chemical Biology / Abbott Laboratories. Link (Contextualized via search results on JNK1 inhibitors).

-

Wang, B., et al. (2017).[2] Stable Zr(IV)-Based Metal–Organic Frameworks with Predesigned Functionalized Ligands for Highly Selective Detection of Fe(III) Ions in Water. ACS Applied Materials & Interfaces. Link

-

Shamim, S., et al. (2016). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan.[3] Link

-

BenchChem. (2025). Suzuki Coupling Protocol for the Synthesis of 4-[4-(Dimethylamino)phenyl]benzaldehyde (General Protocol Adaptation). Link

Sources

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 4-(Pyridin-4-yl)benzaldehyde as a Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-(Pyridin-4-yl)benzaldehyde in MOF Synthesis for Drug Delivery

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, particularly in drug delivery.[1] The choice of the organic ligand is paramount as it dictates the structural and chemical properties of the resulting MOF.

4-(Pyridin-4-yl)benzaldehyde is a particularly strategic ligand for the design of functional MOFs for biomedical applications. Its bifunctional nature, featuring a pyridyl group for coordination to the metal center and a reactive aldehyde group, offers a unique two-pronged approach to MOF design and functionalization. The pyridyl nitrogen provides a robust coordination site for the formation of the framework, while the aldehyde moiety serves as a versatile handle for post-synthetic modification (PSM), allowing for the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules.[2][3] This dual functionality enables the creation of highly sophisticated drug delivery systems with tailored properties for enhanced efficacy and targeted delivery.

Underlying Scientific Principles: A Tale of Coordination and Covalent Chemistry

The synthesis of MOFs using 4-(Pyridin-4-yl)benzaldehyde is a fascinating interplay of coordination chemistry and the potential for subsequent covalent modification. The pyridyl group, a common N-donor ligand, readily coordinates with a variety of metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form the primary porous framework.[4][5][6] The selection of the metal ion influences the geometry of the coordination nodes and, consequently, the overall topology of the MOF.

The true elegance of this ligand lies in the latent reactivity of the aldehyde group. While the initial MOF synthesis proceeds through coordination of the pyridyl nitrogen, the aldehyde groups remain accessible within the pores of the framework. This allows for a subsequent, orthogonal chemical transformation known as post-synthetic modification (PSM).[2] PSM enables the covalent functionalization of the MOF without disrupting its crystalline structure, offering a powerful tool to introduce new functionalities.[3] For instance, the aldehyde can undergo reactions such as imine condensation with primary amines, allowing for the attachment of amine-containing drugs or biomolecules.

Figure 1: Conceptual workflow for the synthesis and post-synthetic modification of a MOF using 4-(Pyridin-4-yl)benzaldehyde.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zn-based MOF with 4-(Pyridin-4-yl)benzaldehyde

This protocol describes a general procedure for the solvothermal synthesis of a zinc-based MOF. Solvothermal synthesis is a common method for producing high-quality MOF crystals.[7][8]

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

4-(Pyridin-4-yl)benzaldehyde

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

-

In a separate 20 mL glass vial, dissolve 0.1 mmol of 4-(Pyridin-4-yl)benzaldehyde in 5 mL of DMF. Sonication may be required to fully dissolve the ligand.

-

Combine the two solutions in the Teflon liner of a 23 mL stainless-steel autoclave.

-

Seal the autoclave and place it in a preheated oven at 100 °C for 24 hours.

-

After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of at least 12 hours.

-

Collect the resulting crystalline product by filtration.

-

Wash the crystals with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum at 80 °C for 12 hours to remove residual solvent from the pores.

Table 1: Typical Synthesis Parameters for a Zn-based MOF

| Parameter | Value | Rationale |

| Metal Salt | Zn(NO₃)₂·6H₂O | Provides the zinc nodes for the framework. |

| Ligand | 4-(Pyridin-4-yl)benzaldehyde | Acts as the organic linker through its pyridyl group. |

| Solvent | N,N-Dimethylformamide (DMF) | A high-boiling point polar aprotic solvent suitable for solvothermal synthesis. |

| Temperature | 100 °C | Promotes crystal growth and framework formation. |

| Time | 24 hours | Allows for the completion of the self-assembly process. |

Protocol 2: Post-Synthetic Modification (PSM) via Imine Condensation

This protocol details the covalent attachment of an amine-containing molecule to the aldehyde-functionalized MOF.

Materials:

-

Aldehyde-functionalized MOF (from Protocol 1)

-

Aniline (as a model amine)

-

Dichloromethane (DCM)

-

Ethanol

Procedure:

-

Activate the aldehyde-functionalized MOF by heating under vacuum at 80 °C for 12 hours to ensure the pores are free of solvent.

-

Suspend 50 mg of the activated MOF in 10 mL of dry DCM in a round-bottom flask.

-

Add a 10-fold molar excess of aniline to the suspension.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Collect the solid product by centrifugation or filtration.

-

Wash the product thoroughly with DCM (3 x 10 mL) and then ethanol (3 x 10 mL) to remove any unreacted aniline and byproducts.

-

Dry the functionalized MOF under vacuum at 60 °C for 12 hours.

Characterization and Quality Control: A Self-Validating System

Thorough characterization is crucial to confirm the successful synthesis and functionalization of the MOF.

1. Powder X-ray Diffraction (PXRD):

-

Purpose: To confirm the crystallinity and phase purity of the synthesized MOF. The PXRD pattern of the synthesized material should match the simulated pattern from single-crystal X-ray diffraction if available, or be consistent with a crystalline material.[9]

-

Procedure: A small amount of the dried MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer.

2. Thermogravimetric Analysis (TGA):

-

Purpose: To assess the thermal stability of the MOF and confirm the removal of solvent molecules. The TGA curve will show weight loss at different temperatures, corresponding to the loss of guest molecules and the decomposition of the framework.

-

Procedure: A small amount of the MOF is heated at a constant rate under an inert atmosphere, and the weight loss is recorded as a function of temperature.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the presence of the aldehyde group in the parent MOF and its conversion to an imine after PSM. The parent MOF should show a characteristic C=O stretching vibration for the aldehyde (around 1700 cm⁻¹). After PSM, this peak should diminish or disappear, and a new C=N stretching vibration for the imine should appear (around 1620-1650 cm⁻¹).

-

Procedure: The MOF sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR-FTIR spectrometer.

4. Brunauer-Emmett-Teller (BET) Analysis:

-

Purpose: To determine the surface area and porosity of the MOF. A high surface area is indicative of a porous material.

-

Procedure: The MOF sample is degassed under vacuum at an elevated temperature to remove any adsorbed molecules from the pores. Then, the amount of nitrogen gas adsorbed at different pressures is measured at 77 K.

Figure 2: A self-validating characterization workflow for MOF synthesis and post-synthetic modification.

Applications in Drug Development

The ability to synthesize MOFs with reactive aldehyde handles opens up a plethora of possibilities in drug development.

-

Covalent Drug Conjugation: Drugs containing primary amine groups can be directly and covalently attached to the MOF framework via imine condensation. This can lead to improved drug loading and controlled release profiles.

-

Targeted Delivery: Targeting ligands, such as folic acid or peptides, can be conjugated to the MOF surface to direct the drug-loaded carrier to specific cells or tissues, thereby reducing off-target toxicity.

-

Stimuli-Responsive Release: The imine bond is susceptible to hydrolysis under acidic conditions. This property can be exploited for pH-responsive drug release in the acidic microenvironment of tumors or within endosomes/lysosomes.

Conclusion

The use of 4-(Pyridin-4-yl)benzaldehyde as a ligand for MOF synthesis provides a powerful platform for the design of advanced drug delivery systems. The combination of a robust coordinating group and a reactive functional handle allows for the creation of highly tunable and functional materials. The protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers and scientists to explore the potential of these promising materials in the field of drug development.

References

-

MDPI. (n.d.). Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. Retrieved from [Link]

-

PubMed. (2022). Photocatalytic Biocidal Coatings Featuring Zr6Ti4-Based Metal-Organic Frameworks. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvothermal synthesis of a MOF material. Retrieved from [Link]

-

ResearchGate. (2025). Hydrothermal Synthesis and Structural Characterization of Metal−Organic Frameworks Based on New Tetradentate Ligands. Retrieved from [Link]

-

RSC Publishing. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. Retrieved from [Link]

-

RSC Publishing. (n.d.). Hydrothermal synthesis of Ag@Zn-salen MOF nanocomposite via a two-step method for ultrasensitive CA15-3 biosensing in breast cancer diagnostics. Retrieved from [Link]

-

ACS Publications. (2023). Boosting Catalytic Performance of MOF-808(Zr) by Direct Generation of Rich Defective Zr Nodes via a Solvent-Free Approach. Retrieved from [Link]

-

PubMed Central. (n.d.). Cu(II) MOFs Based on Bipyridyls: Topology, Magnetism, and Exploring Sensing Ability toward Multiple Nitroaromatic Explosives. Retrieved from [Link]

-

ResearchGate. (n.d.). Boosting Catalytic Performance of MOF-808(Zr) by Direct Generation of Rich Defective Zr Nodes via a Solvent-Free Approach. Retrieved from [Link]

-

SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. Retrieved from [Link]

-

ResearchGate. (2019). Bimetal-organic frameworks (Cu -Cr –MOF) as a stable and efficient catalyst for synthesis of 3, 4-dihydropyrimidin-2-one and 14-phenyl-14H-dibenzo [a, j] xanthene. Retrieved from [Link]

-

ResearchGate. (2023). Hydrothermal synthesis of metal-organic frameworks. Retrieved from [Link]

-

RSC Publishing. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Retrieved from [Link]

-

ResearchGate. (2024). Catalytic evaluation of MOF-808 with metallic centers of Zr(IV), Hf (IV) and Ce(IV) in the acetalization of benzaldehyde with methanol. Retrieved from [Link]

-

ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Retrieved from [Link]

-

ACS Publications. (2017). Stable Zr(IV)-Based Metal–Organic Frameworks with Predesigned Functionalized Ligands for Highly Selective Detection of Fe(III) Ions in Water. Retrieved from [Link]

-

ResearchGate. (n.d.). Reusability of Zn-MOF (for the reaction involving benzaldehyde with malononitrile). Retrieved from [Link]

-

PubMed Central. (n.d.). Physiochemical characterization of metal organic framework materials: A mini review. Retrieved from [Link]

-

MDPI. (2023). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Hydrothermal synthesis of MOFs. Retrieved from [Link]

-

ACS Publications. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Retrieved from [Link]

-

ResearchGate. (2021). Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. Retrieved from [Link]

-

RSC Publishing. (n.d.). Four dual-functional luminescent Zn(ii)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of iron(iii) ions and acetylacetone. Retrieved from [Link]

-

ResearchGate. (2021). Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. Retrieved from [Link]

-

MDPI. (n.d.). Four Mixed-Ligand Zn(II) Three-Dimensional Metal-Organic Frameworks: Synthesis, Structural Diversity, and Photoluminescent Property. Retrieved from [Link]

-

Dalton Transactions. (n.d.). Catalytic evaluation of MOF-808 with metallic centers of Zr(IV), Hf (IV) and Ce(IV) in the acetalization of benzaldehyde with methanol. Retrieved from [Link]

-

RSC Publishing. (2009). Postsynthetic modification of metal–organic frameworks. Retrieved from [Link]

-

PubMed. (n.d.). Postsynthetic modification of metal-organic frameworks--a progress report. Retrieved from [Link]

-

ResearchGate. (2025). Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. Retrieved from [Link]

-

University of Glasgow. (2008). Postsynthetic Covalent Modification of Metal-Organic Framework (MOF) Materials. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Cu(II) MOFs Based on Bipyridyls: Topology, Magnetism, and Exploring Sensing Ability toward Multiple Nitroaromatic Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 8. ossila.com [ossila.com]

- 9. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Use of 4-(Pyridin-4-yl)benzaldehyde in Kinase Inhibitor Synthesis

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 4-(Pyridin-4-yl)benzaldehyde as a pivotal intermediate in the synthesis of kinase inhibitors, specifically targeting the ATP-binding pocket and the solvent-exposed regions of kinases such as p38 MAPK, JNK, and VEGFR .

Introduction: The Pyridyl-Phenyl Pharmacophore

In the rational design of kinase inhibitors, the 4-(pyridin-4-yl)phenyl moiety is a "privileged structure." It serves two critical mechanistic functions:

-

Hinge Binding: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., Met109 in p38α).

-

Solvent Front Interaction: In Type II inhibitors, the phenyl ring acts as a spacer, positioning the pyridine tail into the solvent-exposed region or the allosteric "deep pocket" (DFG-out conformation), improving selectivity profiles.

4-(Pyridin-4-yl)benzaldehyde is the ideal electrophilic warhead for installing this pharmacophore. Its aldehyde functionality allows for versatile divergent synthesis via Claisen-Schmidt condensation (to form chalcones/pyrimidines) or reductive amination (to form flexible amine linkers).

Mechanistic Pathway & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this core aldehyde.

Figure 1: Divergent synthetic pathways transforming 4-(Pyridin-4-yl)benzaldehyde into three distinct kinase inhibitor classes.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Pyridyl-Chalcone Scaffolds

Application: Precursor for pyrimidine-based CDK or VEGFR inhibitors. Mechanism: Base-catalyzed Aldol condensation followed by dehydration (Claisen-Schmidt).[2]

Reagents:

-

4-(Pyridin-4-yl)benzaldehyde (1.0 equiv)

-

Substituted Acetophenone (e.g., 4-fluoroacetophenone) (1.0 equiv)

-

Sodium Hydroxide (NaOH) (40% aq. solution)

-

Ethanol (EtOH) (Absolute)[2]

Step-by-Step Procedure:

-

Preparation: Dissolve 4-(pyridin-4-yl)benzaldehyde (10 mmol, 1.83 g) and the substituted acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise add 40% aqueous NaOH (5 mL) while stirring vigorously.

-

Reaction: Allow the reaction to warm to room temperature (25°C) and stir for 4–12 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 1:1).

-

Checkpoint: A heavy precipitate usually forms as the chalcone product crashes out.

-

-

Workup: Pour the reaction mixture into ice-cold water (100 mL) and neutralize with 1N HCl to pH ~7.

-

Isolation: Filter the solid precipitate. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

-

Purification: Recrystallize from hot ethanol or purify via flash column chromatography (SiO2, DCM/MeOH gradient) if necessary.

Expected Yield: 75–90% Data Validation: 1H NMR should show characteristic trans-alkene doublets (J ≈ 15-16 Hz) in the 7.4–8.0 ppm region.

Protocol B: Cyclization to 2-Aminopyrimidine Kinase Inhibitors

Application: Synthesis of "Imatinib-like" or "Pazopanib-like" hinge binders. Mechanism: Michael addition of guanidine to the enone (chalcone) followed by condensation-cyclization.

Reagents:

-

Pyridyl-Chalcone (from Protocol A) (1.0 equiv)

-

Guanidine Hydrochloride (3.0 equiv)

-

Sodium Ethoxide (NaOEt) (freshly prepared or 21% wt in EtOH) (3.5 equiv)

-

Ethanol or n-Butanol (anhydrous)

Step-by-Step Procedure:

-

Activation: In a dry pressure tube or reflux flask, dissolve Guanidine HCl (3.0 equiv) in absolute ethanol (10 mL/mmol). Add NaOEt (3.5 equiv) and stir for 10 minutes to generate the free base guanidine.

-

Addition: Add the Pyridyl-Chalcone (1.0 equiv) to the mixture.

-

Cyclization: Heat the reaction to reflux (80°C) for 12–24 hours.

-

Optimization Note: For difficult substrates, use n-Butanol and heat to 110°C.

-

-

Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

-

Extraction: Resuspend the residue in water and extract with Ethyl Acetate (3x).

-

Purification: The crude pyrimidine often requires purification via reverse-phase HPLC or silica gel chromatography (DCM:MeOH:NH3 95:5:0.5) to remove unreacted guanidine and side products.

Key Insight: The resulting 4-(4-(pyridin-4-yl)phenyl)pyrimidin-2-amine places the pyridine ring in a position to interact with the "gatekeeper" residue or solvent channel, depending on the substitution pattern of the original acetophenone.

Protocol C: Reductive Amination for Linker Synthesis

Application: Synthesis of JNK or p38 inhibitors where the pyridyl-phenyl group acts as a flexible tail. Reference: Comess, K. M., et al. "Discovery and Characterization of Non-ATP Site Inhibitors of the MAP Kinases." [1]

Reagents:

-

4-(Pyridin-4-yl)benzaldehyde (1.0 equiv)

-

Primary Amine (e.g., 2-aminobenzothiazole derivative) (1.0 equiv)

-

Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)

-

Acetic Acid (AcOH) (catalytic, 1-2 drops)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

Imine Formation: Mix the aldehyde (1.0 equiv) and amine (1.0 equiv) in DCE (0.2 M concentration). Add catalytic AcOH. Stir at room temperature for 1–2 hours to pre-form the imine (often visible by a color change).

-

Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

-

Reaction: Stir at room temperature for 16 hours under nitrogen.

-

Quench: Quench with saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.

-

Extraction: Separate the organic layer, dry over Na2SO4, and concentrate.

-

Validation: The product is a secondary amine. 1H NMR will show a singlet (2H) for the benzylic -CH2- protons around 4.0–4.5 ppm.

Analytical Data Summary

| Intermediate/Product | Key 1H NMR Signal (DMSO-d6) | Expected Mass Spec (ESI+) |

| 4-(Pyridin-4-yl)benzaldehyde | CHO singlet @ 10.1 ppm; Pyridine doublets @ 8.7, 7.8 ppm | [M+H]+ = 184.2 |

| Pyridyl-Chalcone | Trans-alkene doublets (J=16Hz) @ 7.6–8.0 ppm | [M+H]+ = Varies (Aldehyde MW + Ketone MW - 18) |

| Pyridyl-Pyrimidine | Pyrimidine aromatic singlet @ 7.2–8.5 ppm; NH2 broad singlet | [M+H]+ = Chalcone MW + 41 |

Safety & Handling

-

Hazards: 4-(Pyridin-4-yl)benzaldehyde is a skin and eye irritant (H315, H319). It may cause respiratory irritation (H335).[3]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to oxidation to the corresponding benzoic acid upon prolonged exposure to air.

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

References

-

Comess, K. M., et al. "Discovery and Characterization of Non-ATP Site Inhibitors of the Mitogen Activated Protein (MAP) Kinases."[4] ACS Chemical Biology, 2011. (Detailed protocol for reductive amination using this specific aldehyde).

-

Peifer, C., & Alessi, D. R. "Small-molecule inhibitors of protein kinases: from the bench to the bedside." Biochemical Journal, 2008. (Review of kinase inhibitor pharmacophores).

-

Liu, K., et al. "Design and synthesis of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2007. (Application of pyridyl moiety in JNK inhibitors).

-

BenchChem. "4-(4-Pyridyl)benzaldehyde Product Information." (Physical properties and safety data).

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Biginelli Reaction with 4-(Pyridin-4-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component cyclocondensation reaction that provides access to a class of heterocyclic compounds known as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] The classical setup involves the acid-catalyzed reaction of an aldehyde, a β-ketoester (commonly ethyl acetoacetate), and urea.[1] The resulting DHPM scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have demonstrated a wide array of pharmacological properties, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory molecules.[2]

The versatility and efficiency of the Biginelli reaction have led to its continued exploration and optimization. Modern iterations often employ Lewis acid catalysts to improve reaction rates and yields, particularly with more complex or sensitive substrates.[2] This guide provides a detailed, step-by-step protocol for the synthesis of a specific DHPM, ethyl 6-methyl-2-oxo-4-(4-(pyridin-4-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, using 4-(Pyridin-4-yl)benzaldehyde as the aldehyde component. The presence of the basic pyridine moiety in this substrate necessitates careful consideration of the catalytic system to ensure an efficient and high-yielding reaction.

Mechanistic Insights: The Role of Acid Catalysis

The mechanism of the Biginelli reaction has been the subject of considerable study, and while several pathways have been proposed, the most widely accepted involves the formation of an N-acyliminium ion intermediate.[3][4] This pathway is particularly relevant when employing acid catalysis.

The reaction commences with the acid-catalyzed condensation of the aldehyde and urea to form a hemiaminal, which then dehydrates to generate a highly electrophilic N-acyliminium ion.[4] This intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization via intramolecular nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, affords the final dihydropyrimidinone product.[3]

Experimental Protocol

This protocol details the synthesis of ethyl 6-methyl-2-oxo-4-(4-(pyridin-4-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The use of a Lewis acid catalyst is recommended to facilitate the reaction, given the presence of the basic pyridine nitrogen. Ytterbium(III) triflate (Yb(OTf)₃) is a suitable choice due to its high activity and tolerance to basic functional groups.[3]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-(Pyridin-4-yl)benzaldehyde | 183.21 | 5.0 | 0.916 g |

| Ethyl Acetoacetate | 130.14 | 5.0 | 0.65 g (0.64 mL) |

| Urea | 60.06 | 7.5 | 0.45 g |

| Ytterbium(III) Triflate (Yb(OTf)₃) | 617.22 | 0.5 (10 mol%) | 0.309 g |

| Ethanol (Absolute) | 46.07 | - | 20 mL |

| Deionized Water | 18.02 | - | For workup |

| Saturated Sodium Bicarbonate Solution | - | - | For workup |

| Brine | - | - | For workup |

| Anhydrous Sodium Sulfate | 142.04 | - | For drying |

| Ethyl Acetate | 88.11 | - | For chromatography |

| Hexane | 86.18 | - | For chromatography |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware

Safety Precautions

-

4-(Pyridin-4-yl)benzaldehyde: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.

-

Ethyl Acetoacetate: Flammable liquid and vapor. Causes eye irritation.

-

Ytterbium(III) Triflate: Causes skin and serious eye irritation.

-

Ethanol: Highly flammable liquid and vapor.

-

General: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Pyridin-4-yl)benzaldehyde (0.916 g, 5.0 mmol), ethyl acetoacetate (0.64 mL, 5.0 mmol), urea (0.45 g, 7.5 mmol), and ytterbium(III) triflate (0.309 g, 0.5 mmol).

-

Solvent Addition: Add 20 mL of absolute ethanol to the flask.

-

Reflux: Attach a reflux condenser and place the flask in a preheated oil bath or heating mantle. Heat the mixture to reflux (approximately 80°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a mobile phase of 7:3 hexane/ethyl acetate. Spot the reaction mixture on a TLC plate and visualize under a UV lamp. The reaction is complete when the starting aldehyde spot has been consumed. This typically takes 4-6 hours.

-

Workup - Quenching and Extraction: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic extracts and wash successively with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine. The bicarbonate wash is crucial to neutralize any remaining acid and to remove unreacted urea.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 1:1) to isolate the pure dihydropyrimidinone.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Expected Results and Characterization

The expected product is ethyl 6-methyl-2-oxo-4-(4-(pyridin-4-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

-

Appearance: A white to off-white solid.

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ≈ 9.30 (s, 1H, NH), 8.65 (d, 2H, pyridyl-H), 7.80 (d, 2H, pyridyl-H), 7.75 (s, 1H, NH), 7.50 (d, 2H, phenyl-H), 7.40 (d, 2H, phenyl-H), 5.25 (d, 1H, CH), 4.00 (q, 2H, OCH₂CH₃), 2.25 (s, 3H, CH₃), 1.10 (t, 3H, OCH₂CH₃).

-

FT-IR (KBr, cm⁻¹): ν ≈ 3240 (N-H stretch), 1710 (C=O ester), 1650 (C=O amide), 1595 (C=C aromatic).

-

Mass Spectrometry (ESI+): m/z calculated for C₂₁H₂₁N₃O₃ [M+H]⁺: 376.16.

Troubleshooting and Field-Proven Insights

-

Low Yield: If the reaction yield is low, ensure all reagents are pure and dry. The presence of water can inhibit the Lewis acid catalyst. Increasing the catalyst loading to 15 mol% or extending the reaction time may improve the yield.

-

Incomplete Reaction: If the starting aldehyde persists, the catalyst may have been deactivated. The basicity of the pyridine nitrogen can titrate the acid catalyst. A stronger Lewis acid or a Brønsted acid co-catalyst might be necessary.

-

Purification Challenges: The polarity of the pyridyl group can sometimes cause tailing on silica gel chromatography. Using a small percentage of triethylamine (0.5-1%) in the eluent can help to obtain sharper peaks and better separation.

-

Alternative Catalysts: If Yb(OTf)₃ is not available, other Lewis acids such as FeCl₃, InCl₃, or ZnCl₂ can be effective.[5] However, reaction conditions may need to be re-optimized. Brønsted acids like HCl or H₂SO₄ can also be used, though they may lead to longer reaction times with this substrate.[2]

Conclusion

The Biginelli reaction remains a cornerstone of heterocyclic synthesis, providing a straightforward and atom-economical route to a diverse range of dihydropyrimidinones. By employing a suitable Lewis acid catalyst such as Yb(OTf)₃, the synthesis of DHPMs from substrates containing basic functionalities, like 4-(Pyridin-4-yl)benzaldehyde, can be achieved with high efficiency. The detailed protocol and insights provided in this guide are intended to equip researchers with the necessary tools to successfully perform this valuable transformation and to explore its potential in the development of novel therapeutic agents.

References

- Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft1891, 24 (1), 1317–1319.

-

Ma, Y.; Qian, C.; Wang, L.; Yang, M. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. J. Org. Chem.2000 , 65 (12), 3864-3868. [Link]

-

Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993 , 49 (32), 6937-6963. [Link]

-

Ilfahmi, Y. A.; Fadlan, A. 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset2023 , 8 (2), 124-130. [Link]

-

Ranu, B. C.; Hajra, A.; Jana, U. Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. J. Org. Chem.2000 , 65 (19), 6270–6272. [Link]

-

Professor Dave Explains. Biginelli Reaction. YouTube, 30 Dec. 2021. [Link]

-

Nagarajaiah, H.; et al. A Five-Component Biginelli-Diels-Alder Cascade Reaction. Front. Chem.2018 , 6, 375. [Link]

Sources

Application Notes and Protocols: Functionalization of Polymers with 4-(Pyridin-4-yl)benzaldehyde

Introduction: The Strategic Importance of Pyridyl-Functionalized Polymers

The incorporation of pyridyl moieties into polymer architectures offers a versatile platform for advanced applications in drug delivery, catalysis, and materials science. The pyridine group, with its unique electronic properties and pH-responsiveness, can act as a coordination site for metal ions, a proton sponge for endosomal escape in drug delivery, and a handle for further chemical modifications. Specifically, the use of 4-(Pyridin-4-yl)benzaldehyde as a functionalizing agent provides a straightforward and efficient route to introduce these valuable pyridyl groups onto a variety of polymer backbones.

This technical guide provides detailed protocols and application insights for the two primary strategies for incorporating 4-(Pyridin-4-yl)benzaldehyde into polymeric structures: post-polymerization modification and copolymerization of a functional monomer . These methodologies are designed to be robust and adaptable for researchers in both academic and industrial settings, with a focus on applications in drug development and advanced materials.

PART I: Post-Polymerization Modification via Reductive Amination

Post-polymerization modification is a powerful technique that allows for the introduction of functional groups onto a pre-existing polymer backbone.[1] This approach is particularly advantageous when the desired functional group may be incompatible with the polymerization conditions. Here, we detail the functionalization of an amine-containing polymer with 4-(Pyridin-4-yl)benzaldehyde through reductive amination.

Core Principle: Reductive Amination

Reductive amination is a two-step, one-pot reaction that forms a stable amine linkage between a primary or secondary amine and a carbonyl group (in this case, an aldehyde).[2] The reaction proceeds via the initial formation of a Schiff base (imine), which is then selectively reduced to the corresponding amine.[3] The choice of reducing agent is critical to ensure that the aldehyde is not prematurely reduced before the imine is formed.[4]

Protocol 1: Functionalization of Poly(L-lysine) with 4-(Pyridin-4-yl)benzaldehyde

This protocol describes the functionalization of poly(L-lysine) (PLL), a biocompatible and biodegradable polymer with primary amine side chains, with 4-(pyridin-4-yl)benzaldehyde.

Materials:

| Reagent | Grade | Supplier |

| Poly(L-lysine) hydrochloride (PLL·HCl, MW 15-30 kDa) | ≥95% | Sigma-Aldrich |

| 4-(Pyridin-4-yl)benzaldehyde | ≥97% | Sigma-Aldrich |

| Sodium cyanoborohydride (NaBH₃CN) | 95% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Dialysis tubing (MWCO 12-14 kDa) | VWR | |

| Deionized water |

Experimental Procedure:

-

Polymer Dissolution: Dissolve 200 mg of PLL·HCl in 10 mL of anhydrous DMF in a 50 mL round-bottom flask equipped with a magnetic stir bar. Stir until the polymer is fully dissolved.

-

Aldehyde Addition: To the stirred polymer solution, add 1.5 molar equivalents of 4-(pyridin-4-yl)benzaldehyde relative to the primary amine groups of PLL. Note: The molar amount of amine groups is calculated based on the repeating unit of lysine.

-

Reaction Initiation: Add 2.0 molar equivalents of sodium cyanoborohydride to the reaction mixture.

-

Reaction Conditions: Seal the flask and stir the reaction mixture at room temperature (20-25 °C) for 48 hours.

-

Purification:

-

Transfer the reaction mixture to a dialysis tube (MWCO 12-14 kDa).

-

Dialyze against deionized water for 72 hours, changing the water every 12 hours to remove unreacted reagents and DMF.

-

-

Lyophilization: Freeze the dialyzed solution and lyophilize to obtain the purified pyridyl-functionalized poly(L-lysine) as a white, fluffy solid.

Rationale for Experimental Choices:

-

Solvent: Anhydrous DMF is chosen as the solvent due to its ability to dissolve both the polar polymer and the less polar aldehyde, creating a homogenous reaction environment.[5]

-

Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine intermediate in the presence of the aldehyde, preventing the premature reduction of 4-(pyridin-4-yl)benzaldehyde.[4]

-

Purification: Dialysis is an effective method for removing small molecule impurities from a polymer solution based on size exclusion.

Characterization of Functionalization

Successful functionalization can be confirmed by spectroscopic methods.

¹H NMR Spectroscopy:

-

PLL Backbone: Broad signals corresponding to the lysine protons will be observed.

-

Pyridyl Group: Appearance of new aromatic signals in the range of 7.0-8.8 ppm, characteristic of the pyridyl and phenyl rings of the attached moiety.

-

Aldehyde Proton: Disappearance of the aldehyde proton signal of 4-(pyridin-4-yl)benzaldehyde (around 10.0 ppm).

-

Quantification: The degree of functionalization can be estimated by comparing the integration of the pyridyl proton signals to the integration of the polymer backbone proton signals.[6]

FTIR Spectroscopy:

-

Amine Groups: The N-H stretching vibrations of the primary amines in PLL will be present.

-

Pyridyl Group: New characteristic peaks for the C=N and C=C stretching vibrations of the pyridine ring will appear around 1600 cm⁻¹ and 1415 cm⁻¹.[7]

-

Aldehyde Group: Disappearance of the C=O stretching vibration of the aldehyde at approximately 1700 cm⁻¹.

PART II: Copolymerization of a Pyridyl-Functionalized Monomer

An alternative strategy for introducing pyridyl functionalities is to first synthesize a monomer containing the 4-(pyridin-4-yl)benzaldehyde moiety and then copolymerize it with another monomer. This approach allows for precise control over the distribution and density of the functional groups along the polymer chain.

Monomer Synthesis Strategy:

A plausible route to a polymerizable monomer is the synthesis of a vinyl-functionalized derivative of 4-(pyridin-4-yl)benzaldehyde. This can be achieved through a Wittig reaction between 4-(pyridin-4-yl)benzaldehyde and a phosphonium ylide.

Protocol 2: Synthesis of 4-(4-vinylphenyl)pyridine Monomer

Materials:

| Reagent | Grade | Supplier |

| 4-(Pyridin-4-yl)benzaldehyde | ≥97% | Sigma-Aldrich |

| Methyltriphenylphosphonium bromide | 98% | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS grade | Fisher Scientific |

| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |

Experimental Procedure:

-

Ylide Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. The color will turn deep orange, indicating the formation of the ylide. Stir at 0 °C for 30 minutes.

-

Aldehyde Addition: Dissolve 4-(pyridin-4-yl)benzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with dichloromethane (3 x 50 mL).

-

Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-(4-vinylphenyl)pyridine monomer.

Protocol 3: RAFT Copolymerization of 4-(4-vinylphenyl)pyridine and Styrene

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[8][9]

Materials:

| Reagent | Grade | Supplier |

| 4-(4-vinylphenyl)pyridine | Synthesized as above | |

| Styrene | 99%, inhibitor removed | Sigma-Aldrich |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 98% | Sigma-Aldrich |

| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) | RAFT agent | Boron Molecular |

| 1,4-Dioxane | Anhydrous, 99.8% | Sigma-Aldrich |

| Methanol | ACS grade | Fisher Scientific |

Experimental Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve 4-(4-vinylphenyl)pyridine (e.g., 0.5 g), styrene (e.g., 4.5 g), CPDTC (RAFT agent), and AIBN (initiator) in anhydrous 1,4-dioxane (10 mL). The molar ratio of monomer:RAFT agent:initiator should be carefully chosen to target a specific molecular weight and maintain control over the polymerization (e.g., 200:1:0.2).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).

-

Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.

-

Purification and Drying: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization of the Copolymer:

-

¹H NMR Spectroscopy: The composition of the copolymer can be determined by comparing the integration of the aromatic proton signals from the pyridyl and phenyl groups to the signals from the polymer backbone.

-

Gel Permeation Chromatography (GPC): GPC analysis will provide the molecular weight and dispersity (Đ) of the copolymer. A low Đ value (typically < 1.3) is indicative of a controlled polymerization process.

PART III: Applications in Drug Delivery

Polymers functionalized with 4-(pyridin-4-yl)benzaldehyde are particularly promising for drug delivery applications.[10]

pH-Responsive Drug Release:

The pyridine moiety has a pKa of approximately 5.2. In the acidic environment of endosomes (pH ~5.0-6.0), the pyridine nitrogen becomes protonated. This protonation can lead to swelling of the polymer matrix or disruption of nanoparticles, triggering the release of an encapsulated drug.[11]

Drug Conjugation:

The pyridyl group can also serve as a ligand for the coordination of metal-based drugs. Furthermore, if the aldehyde functionality is not fully consumed during functionalization, it can be used as a reactive handle for the covalent attachment of drugs containing amine or hydrazine groups via Schiff base formation.

Biocompatibility:

While poly(4-vinylpyridine) has been shown to have some inherent antimicrobial properties, its biocompatibility can be a concern.[12][13] Copolymerization with biocompatible monomers such as poly(ethylene glycol) (PEG) derivatives or the use of a biocompatible backbone like poly(L-lysine) can significantly improve the hemocompatibility and reduce the cytotoxicity of the final material.[14]

Summary and Outlook

The functionalization of polymers with 4-(pyridin-4-yl)benzaldehyde provides a robust and versatile platform for the creation of advanced materials with tailored properties. The detailed protocols for post-polymerization modification and copolymerization presented herein offer reliable methods for introducing the unique functionalities of the pyridyl group. The resulting polymers have significant potential in a range of applications, particularly in the development of sophisticated drug delivery systems. Future work in this area may focus on the development of novel monomers derived from 4-(pyridin-4-yl)benzaldehyde and the exploration of these functionalized polymers in areas such as gene delivery and theranostics.

References

- CN106699641A - Production process for 4-vinylpyridine - Google P

- US5861230A - Process for the polymerization of 4-vinyl pyridine monomers - Google P

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b)... - ResearchGate. (URL: [Link])

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (URL: [Link])

-

New insights into the old reaction between acryloyl chlorides and pyridine - ResearchGate. (URL: [Link])

-

Reductive amination - Wikipedia. (URL: [Link])

-

Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility | Macromolecules - ACS Publications. (URL: [Link])

-

Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine | Macromolecules - ACS Publications. (URL: [Link])

-

RAFT Polymerization—A User Guide - ResearchGate. (URL: [Link])

-

Functionalized PLA polymers to control loading and/or release properties of drug-loaded nanoparticles - PubMed. (URL: [Link])

-

Monitoring Polymer Functionalization by diffusion NMR - Magritek. (URL: [Link])

-

(PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups - ResearchGate. (URL: [Link])

-

Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation | Organic Letters - ACS Publications. (URL: [Link])

-